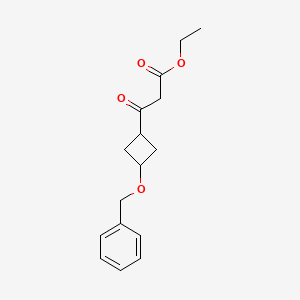
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is an organic compound that features a cyclobutyl ring substituted with a benzyloxy group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutanone, which can be achieved through the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst. The resulting 3-(benzyloxy)cyclobutanone is then subjected to esterification with ethyl 3-oxopropanoate under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Benzoyl-substituted cyclobutyl ester.
Reduction: Cyclobutyl alcohol derivative.
Substitution: Various substituted cyclobutyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate in chemical reactions typically involves the activation of the ester group, making it susceptible to nucleophilic attack. The benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound. Molecular targets and pathways depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(3-methoxycyclobutyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-(3-(phenoxy)cyclobutyl)-3-oxopropanoate: Contains a phenoxy group instead of a benzyloxy group.
Uniqueness
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is unique due to the presence of the benzyloxy group, which can influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C16H20O4 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
ethyl 3-oxo-3-(3-phenylmethoxycyclobutyl)propanoate |
InChI |
InChI=1S/C16H20O4/c1-2-19-16(18)10-15(17)13-8-14(9-13)20-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
Clave InChI |
KXLHAGSTFVUNMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


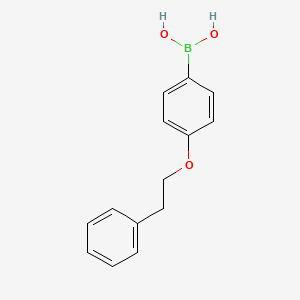
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
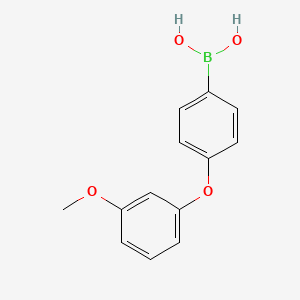



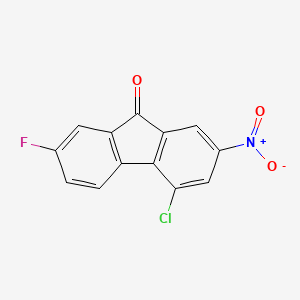
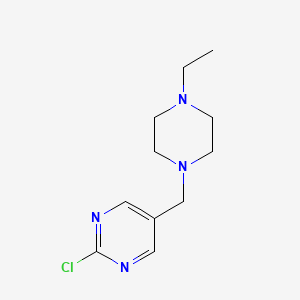
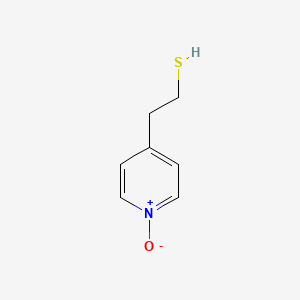

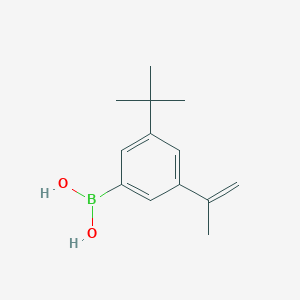
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)
